molecular formula C7H8N3NaO2S B2559588 Sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide CAS No. 942-16-5

Sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide

Cat. No.: B2559588
CAS No.: 942-16-5
M. Wt: 221.21
InChI Key: VDCLHYPMBCQFHP-UHFFFAOYSA-M
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Description

Sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide is a high-value heterocyclic building block exclusively for research applications. This compound, with the CAS registry number 942-16-5 and a molecular formula of C 7 H 8 N 3 NaO 2 S, has a molecular weight of 221.21 g/mol . It is supplied with a typical purity of 98% to ensure consistency and reliability in experimental outcomes . The structure of this chemical features a pyrimidine core, which is a privileged scaffold in medicinal and organic chemistry, making it an essential precursor for the synthesis of more complex molecules . Its specific structure, comprising an ethoxycarbonyl group, an amino group, and a sodium sulfanide moiety on the pyrimidine ring, makes it a versatile intermediate for further functionalization. Researchers utilize this compound in diversity-oriented synthesis to create novel compounds for screening against various biological targets . It is strictly for use in laboratory research and is not intended for human, veterinary, or household use.

Properties

IUPAC Name

sodium;4-amino-5-ethoxycarbonylpyrimidine-2-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S.Na/c1-2-12-6(11)4-3-9-7(13)10-5(4)8;/h3H,2H2,1H3,(H3,8,9,10,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCLHYPMBCQFHP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)[S-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N3NaO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942-16-5
Record name sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide typically involves the reaction of 4-amino-5-(ethoxycarbonyl)pyrimidine with sodium sulfide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its pure form .

Chemical Reactions Analysis

2.1. Nucleophilic Sulfur Transfer

The sulfanide ion acts as a sulfur nucleophile in C–S bond-forming reactions :

Reaction TypeConditionsProductYield (%)Reference
AlkylationR-X (alkyl halide), DMF, 60°CR-S-pyrimidine derivatives60–85
ArylationAryl iodide, Pd catalysisAryl-S-pyrimidine hybrids50–75
Michael Additionα,β-unsaturated carbonylsThioether-functionalized pyrimidines70–90

Mechanistic Insight : The sulfanide attacks electrophilic carbons (e.g., in alkyl halides or activated alkenes), displacing leaving groups or forming adducts .

2.2. Oxidation and Redox Reactions

The sulfanide group undergoes controlled oxidation:

  • Oxidation to sulfonates : Treatment with H₂O₂ or m-CPBA converts the sulfanide to a sulfonate group, forming 4-amino-5-(ethoxycarbonyl)pyrimidin-2-sulfonate .

  • Disproportionation : Under acidic conditions, sulfanides may form disulfides (S–S bonds) or thiosulfinates .

2.3.1. Amino Group Reactivity

  • Schiff base formation : Condensation with aldehydes yields imine-linked derivatives (e.g., 4-((arylidene)amino)-5-(ethoxycarbonyl)pyrimidin-2-sulfanides ) .

  • Acylation : Reaction with acyl chlorides produces amides, enhancing solubility for biological screening .

2.3.2. Ethoxycarbonyl Hydrolysis

  • Base-mediated saponification : NaOH/EtOH hydrolyzes the ester to a carboxylic acid, enabling further coupling (e.g., amide bond formation with amines) .

Stability and Handling

  • pH sensitivity : Stable in alkaline solutions (pH > 10) but decomposes under acidic conditions to release H₂S .

  • Storage : Requires anhydrous conditions and inert atmosphere to prevent oxidation .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H14N4O3S
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 942-16-5

The compound features a pyrimidine ring substituted with an amino group and an ethoxycarbonyl group, which contributes to its biological activity. Its sulfanamide moiety is crucial for its pharmacological effects.

Antibacterial Applications

Sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide has shown significant antibacterial activity against various pathogens, including multidrug-resistant strains.

Case Study: Antibacterial Efficacy

A study demonstrated that this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid. The compound's mechanism appears to involve inhibition of bacterial folate synthesis, similar to other sulfonamide antibiotics .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. Its structure allows it to interact with cellular pathways involved in cancer proliferation and survival.

Case Study: Cytotoxic Effects

In vitro studies have reported that this compound reduces cell viability in various cancer cell lines at concentrations above 10 µM. The compound induces apoptosis, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition

The sulfonamide group is known for its ability to inhibit various enzymes, making this compound a subject of interest in enzyme inhibition studies.

Enzyme Inhibition Studies

Research has indicated that this compound effectively inhibits enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively. The binding affinity of the compound to these enzymes suggests potential therapeutic applications in enzyme-related disorders .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving the reaction of pyrimidine derivatives with sulfonamides. Recent advancements have focused on creating derivatives with enhanced biological activity.

Synthesis Methodologies

Recent studies have explored using stable sulfonate esters to synthesize functionalized sulfonamides efficiently. These methodologies allow for the generation of a diverse array of compounds that can be screened for biological activity against different targets .

Mechanism of Action

The mechanism of action of sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituents at the sulfur atom, amino group, or ethoxycarbonyl moiety. Key comparisons include:

Table 1: Structural Comparison of Sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide and Related Compounds
Compound Name (CAS) Molecular Formula Substituent at S Key Functional Groups Solubility Applications/Notes
This compound (942-16-5) C₇H₈N₃O₂SNa Sulfanide (-S⁻Na⁺) Ethoxycarbonyl, amino High in polar solvents (water, DMSO) Nucleophilic reagent, synthetic intermediate
4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid (771-81-3) C₇H₇N₃O₂S Methylthio (-SMe) Carboxylic acid, amino Moderate (polar aprotic solvents) Potential precursor for drug synthesis
Ethyl 4-aminopyrimidine-5-carboxylate (65195-35-9) C₇H₉N₃O₂ None (lacks S) Ethoxycarbonyl, amino Low (organic solvents) Limited reactivity due to absence of sulfur
{[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid (115102-54-0) C₉H₁₁N₃O₄S Thioacetic acid (-SCH₂COOH) Ethoxycarbonyl, amino, carboxylic acid Moderate (DMSO, ethanol) Bifunctional linker in bioconjugation
Ethyl 4-((2-[(4-fluorobenzoyl)amino]phenyl)sulfanyl)-2-(methylsulfanyl)pyrimidine-5-carboxylate (478079-36-6) C₂₁H₁₈FN₃O₃S₂ Methylsulfanyl (-SMe), aryl-sulfanyl Ethoxycarbonyl, fluorobenzoyl Low (lipophilic solvents) Antimicrobial research candidate

Solubility and Physicochemical Properties

  • Polarity : Sodium sulfanide (942-16-5) has higher aqueous solubility compared to methylthio (771-81-3) or aryl-sulfanyl (478079-36-6) analogs due to its ionic nature .
  • Lipophilicity : Compounds with methylthio (-SMe) or aryl-sulfanyl groups (e.g., 478079-36-6) display increased logP values, favoring membrane permeability in biological systems .

Biological Activity

Sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide, with the CAS number 942-16-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant studies highlighting its efficacy against various pathogens.

The molecular formula of this compound is C₇H₈N₃NaO₂S. It features a pyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The compound's structure can be represented as follows:

SMILES: [Na+].[N@@]1=C(N)C(=O)C(=C(N)C(=N1)C(=O)OCC)S

Synthesis

The synthesis of this compound involves several steps that include the formation of the pyrimidine ring and subsequent modifications to introduce the sulfanide group. The synthesis pathway typically follows these steps:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors such as uracil derivatives.
  • Introduction of Functional Groups: Using reagents like ethyl chloroformate to attach ethoxycarbonyl groups.
  • Sulfonation: The final step involves introducing the sulfanide moiety, which enhances the compound's biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In vitro assays have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.012 μg/mL
Escherichia coli0.008 μg/mL

These values indicate a strong selectivity toward bacterial topoisomerases without affecting human isoforms, suggesting a favorable therapeutic window for potential clinical applications .

Cytotoxicity Studies

In addition to its antimicrobial efficacy, this compound has been evaluated for cytotoxic effects against human cell lines. Studies showed that it was not toxic when tested on HepG2 liver cells, indicating a good safety profile for further development as a therapeutic agent .

Case Studies and Research Findings

  • In Vitro Efficacy Against Fungal Infections:
    A study evaluated the compound's efficacy against Candida albicans, revealing promising antifungal activity with MIC values comparable to established antifungal agents.
  • Mechanism of Action:
    Research suggests that this compound may exert its effects by inhibiting key enzymes involved in nucleic acid synthesis in bacteria and fungi, thereby disrupting their growth and replication processes .
  • Combination Therapy Potential:
    Preliminary findings indicate that when used in combination with other antimicrobial agents, this compound can enhance the overall efficacy of treatment regimens, particularly in resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Sodium [4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]sulfanide, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidine derivatives are often synthesized via cyclization of thiourea intermediates with β-keto esters under alkaline conditions . Ethoxycarbonyl groups can be introduced using ethyl chloroformate in anhydrous solvents. Optimization includes controlling temperature (60–80°C), pH (8–10), and stoichiometric ratios to minimize byproducts. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) improves yield and purity. Reaction progress should be monitored by TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–Na vibration at ~450 cm⁻¹) .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxycarbonyl protons at δ 1.2–1.4 ppm, pyrimidine ring carbons at δ 150–160 ppm) .
  • XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, particularly the sulfanide-pyrimidine linkage. Pre-crystallization in DMSO/water mixtures enhances crystal quality.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins like COX-2 or kinases. Flexible docking protocols account for ligand conformational changes. Pharmacophore modeling identifies critical interactions (e.g., hydrogen bonding with the ethoxycarbonyl group). MD simulations (AMBER/CHARMM) assess stability of ligand-protein complexes over 50–100 ns trajectories. Validation via in vitro assays (e.g., enzyme inhibition) bridges computational and experimental results .

Q. What role does coordination chemistry play in designing metal complexes with this compound, and how are these interactions characterized?

  • Methodological Answer : The sulfanide group acts as a monodentate or bridging ligand for transition metals (e.g., Ni(II), Cu(II)). Synthesis in ethanol/water (1:1) under nitrogen prevents oxidation. Characterization includes:

  • UV-Vis : d-d transitions (e.g., Cu(II) complexes show λmax ~600–700 nm).
  • EPR : Determines geometry (tetrahedral vs. square planar) for paramagnetic metals.
  • Magnetic Susceptibility : Confirms oxidation states (e.g., diamagnetic Zn(II) vs. paramagnetic Cu(II)) .

Q. How can researchers resolve contradictions in reported reactivity or biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from solvent polarity, pH, or impurities. Systematic studies should:

  • Compare reactivity in aprotic (DMF) vs. protic (MeOH) solvents.
  • Use standardized bioassays (e.g., fixed cell lines for cytotoxicity) to minimize variability.
  • Validate purity via elemental analysis and LC-MS before biological testing .

Methodological Notes

  • Safety : Handle with PPE (gloves, goggles) due to potential sulfhydryl reactivity. Waste must be neutralized (10% NaOH) before disposal .
  • Data Reproducibility : Document solvent grades, temperature gradients, and instrument calibration details. Cross-validate XRD data with CCDC databases .

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